2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-8-6-7-11-20(13)15-12-14(9-10-19-15)18-21-16(2,3)17(4,5)22-18/h9-10,12-13H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESJERPRDJGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination at Position 2
The introduction of the 2-methylpiperidin-1-yl group at position 2 is optimally achieved via palladium-catalyzed amination. Using 2,4-dibromopyridine as the starting material, selective amination at position 2 is facilitated by steric and electronic factors.
Reaction Conditions :
-
Amine : 2-Methylpiperidine (1.2 equiv).
This step yields 2-(2-methylpiperidin-1-yl)-4-bromopyridine with reported yields exceeding 70% in analogous systems. The choice of Xantphos enhances selectivity for mono-amination, minimizing di-substitution byproducts.
Miyaura Borylation at Position 4
The 4-bromo intermediate undergoes Miyaura borylation to install the boronic acid pinacol ester. This reaction employs bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Reaction Conditions :
-
Boron source : B₂pin₂ (1.5 equiv).
The reaction proceeds via oxidative addition of the aryl bromide to palladium, ligand exchange, and transmetallation with B₂pin₂. Isolated yields for similar transformations range from 60–85%.
Alternative Route: Directed Metalation and Boron Esterification
Regioselective Metalation at Position 4
For substrates lacking pre-existing halogens, directed ortho-metalation (DoM) offers an alternative. Using a directing group (e.g., amide or ester), lithium-halogen exchange at position 4 generates a nucleophilic site for boron introduction.
Reaction Conditions :
This method, while less common for pyridines, avoids halogenation steps but requires stringent temperature control.
Subsequent Functionalization at Position 2
Post-borylation, the 2-position is functionalized via copper-mediated Ullmann coupling:
Reaction Conditions :
Yields for analogous Ullmann couplings are modest (50–65%) due to competing side reactions.
Comparative Analysis of Methodologies
Route 1 is favored for its robustness and higher yields, while Route 2 provides access to non-halogenated precursors.
Experimental Optimization and Challenges
Palladium Catalyst Selection
PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability under aerobic conditions. Ligand-free systems, though cost-effective, suffer from slower kinetics.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used under mild conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Boronic acids are known for their role in drug discovery, particularly in the development of protease inhibitors and other therapeutic agents. The compound has been utilized in the synthesis of various pharmaceuticals due to its ability to form reversible covalent bonds with diols, which is critical for the design of enzyme inhibitors.
Case Study: Inhibitors of Proteases
Research indicates that derivatives of boronic acids, including 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, have been effective in the development of inhibitors targeting proteases involved in diseases like cancer and viral infections. For instance, studies have shown that these compounds can selectively inhibit certain proteases, leading to potential therapeutic applications in oncology and virology .
Organic Synthesis
The compound serves as a key intermediate in various organic synthesis pathways. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex organic molecules.
Table 1: Applications in Organic Synthesis
Material Science
Recent studies have explored the use of boronic acid derivatives in material science, particularly in the development of sensors and polymers. The ability to form stable complexes with carbohydrates makes these compounds suitable for applications in biosensors.
Case Study: Biosensor Development
Research has demonstrated that 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be incorporated into sensor designs that detect glucose levels by forming reversible complexes with glucose molecules. This application highlights its potential in medical diagnostics .
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine/Piperazine Ring
Key Compounds
Analysis
- Steric and Electronic Effects : The 2-methylpiperidinyl group in the target compound introduces moderate steric bulk compared to the planar piperazinyl group. Piperidine’s lower basicity (pKa ~11) vs. piperazine (pKa ~9.8) may influence solubility and reactivity under acidic conditions .
- Biological Activity: Piperazine derivatives (e.g., 4-methylpiperazino) often exhibit higher polar surface area (PSA), which correlates with reduced blood-brain barrier penetration. This makes the target compound more suitable for CNS-targeted drug candidates .
Aromatic Ring Modifications
Key Compounds
Analysis
- Electronic Effects : The pyridine ring in the target compound provides a moderate electron-withdrawing effect, facilitating oxidative addition in palladium-catalyzed reactions. Brominated or trifluoromethylated analogs exhibit reduced reactivity due to stronger electron withdrawal .
- Biological Relevance : Pyridine-based boronic esters (e.g., target compound) are preferred in antimycobacterial and anticancer drug synthesis due to their ability to mimic heterocyclic pharmacophores .
Functional Group Additions
Key Compounds
Analysis
- Solubility and Reactivity: The morpholino group in CAS 957198-29-7 enhances water solubility but may reduce lipid membrane permeability. The target compound’s methylpiperidinyl group offers a favorable logP for drug-like properties .
- Hybrid Structures : Pyrazole-pyrrolidine hybrids (e.g., CAS 864754-22-3) demonstrate expanded bioactivity but require more complex synthetic routes compared to the straightforward pyridine-piperidine scaffold .
Biological Activity
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyridine and boronic acid, which are known for their roles in various therapeutic applications, including cancer treatment and enzyme inhibition.
- Molecular Formula : CHBNO
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- Solubility : Insoluble in water
- Melting Point : 150°C to 152°C
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a DYRK1A inhibitor, which is significant in the context of neurodegenerative diseases and cancer therapy. DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) is implicated in various cellular processes, including cell proliferation and differentiation.
The mechanism by which 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester exerts its effects involves:
- Inhibition of DYRK1A : Studies indicate that this compound can effectively inhibit DYRK1A, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation and apoptosis.
- Interaction with Protein Targets : The piperidine moiety enhances binding affinity to target proteins, facilitating better therapeutic outcomes against specific cancers.
Case Studies
-
Cancer Therapy :
- A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in hypopharyngeal carcinoma models. The compound exhibited cytotoxic effects greater than standard chemotherapeutics like bleomycin .
- Another research highlighted its potential as an anti-cancer agent through the modulation of signaling pathways associated with cancer cell survival and proliferation .
- Neurodegenerative Diseases :
Data Table: Biological Activities and Applications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-(2-methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester?
- Methodological Answer : The synthesis typically involves a multi-step procedure starting with halogenated pyridine intermediates. Key steps include:
- Borylation : Use of palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., N₂ atmosphere) .
- Substitution : Introduction of the 2-methylpiperidine moiety via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Optimization : Reaction temperatures (80–120°C), solvents (THF, dioxane), and catalysts (Pd(dppf)Cl₂, XPhos Pd G3) are critical for yield and purity .
- Characterization : Confirm structure via ¹H/¹³C NMR, mass spectrometry, and HPLC (>95% purity) .
Q. How can researchers validate the purity and structural integrity of this boronic ester?
- Analytical Workflow :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : ¹¹B NMR to confirm boronic ester formation (δ ~30 ppm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 63–65°C for analogs) .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Skin/eye irritation, respiratory sensitization (common in boronic esters) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylpiperidine group influence Suzuki-Miyaura cross-coupling efficiency?
- Mechanistic Insight : The bulky 2-methylpiperidine group may slow transmetalation steps due to steric clashes with palladium catalysts.
- Experimental Design :
- Compare coupling rates with less hindered analogs (e.g., unsubstituted piperidine derivatives) .
- Optimize catalyst systems (e.g., Pd PEPPSI-IPr for bulky substrates) and reaction temperatures .
- Data Analysis : Monitor reaction progress via LC-MS and quantify yields using internal standards .
Q. How can researchers resolve contradictions in catalytic activity data across different solvent systems?
- Case Study : Discrepancies in THF vs. dioxane solvent performance.
- Approach :
- Conduct kinetic studies to compare reaction rates and intermediate stability .
- Use DFT calculations to model solvent effects on transition states .
- Troubleshooting : Adjust solvent polarity, additive (Cs₂CO₃ vs. K₃PO₄), or pre-activate boronic ester with Lewis acids .
Q. What strategies improve the hydrolytic stability of this boronic ester in aqueous biological assays?
- Chemical Modifications :
- Introduce electron-withdrawing groups on the pyridine ring to reduce boronate lability .
- Use pro-drug approaches (e.g., masking boronic acid as a trifluoroborate salt) .
Q. How can computational modeling predict the reactivity of this compound in target engagement studies?
- Tools :
- Molecular docking (AutoDock Vina) to assess binding to diol-containing targets (e.g., serine proteases) .
- QSAR models to correlate substituent effects (e.g., methylpiperidine position) with inhibitory potency .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?
- Common Issues :
- Rotamers : Restricted rotation of the piperidine ring causes splitting. Heat samples to 50°C to coalesce peaks .
- Impurities : Residual palladium or unreacted starting materials. Purify via flash chromatography (SiO₂, ethyl acetate/hexane) .
Q. How to design a SAR study for this compound in kinase inhibition assays?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
